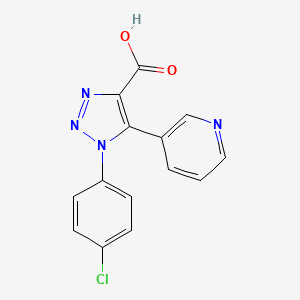

1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-5-pyridin-3-yltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN4O2/c15-10-3-5-11(6-4-10)19-13(9-2-1-7-16-8-9)12(14(20)21)17-18-19/h1-8H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJBPAUPZCPFAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(N=NN2C3=CC=C(C=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Overview

The preparation of 1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. A common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The reaction conditions often require the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like sodium ascorbate. The chlorophenyl and pyridinyl groups are introduced through subsequent substitution reactions.

Detailed Synthetic Routes

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis of this triazole derivative typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. For example, analogous compounds like 5-(4-chlorophenyl)pyrazole-3-carboxylic acid were synthesized via multi-step processes starting from aryl halides and nitriles, followed by cyclization. Key steps include:

- Pre-functionalization: Introduce the 4-chlorophenyl and pyridinyl groups via Suzuki-Miyaura coupling or nucleophilic substitution.

- Cyclization: Use Cu(I) catalysts (e.g., CuI) to promote triazole formation from azides and alkynes.

- Carboxylic acid introduction: Oxidize a methyl or ester group at the 4-position using KMnO₄ or hydrolyze with NaOH/HCl. Purity validation via HPLC (≥95%) and structural confirmation via X-ray crystallography are critical.

Synthesis of Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

For the first time, 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate was synthesized via a two-step scheme.

- Synthesis of ethyl 5-(diethoxymethyl)-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate 3:

3-pyridyl azide 1 (1.2 g, 10 mmol) in DMSO (4 mL) was added to a solution of K2CO3 (5.53 g, 40 mmol) and ethyl 4,4-diethoxy-3-oxobutanoate 2 (2.18 g, 10 mmol). The suspension was stirred at 40–50 °C until TLC (eluent hexane–EtOAc, v/v 5:1) indicating that all starting materials were consumed (approximately 7 h). The reaction mixture was cooled to 5 °C, diluted with H2O (15 mL), and then extracted with CH2Cl2 (3 × 10 mL). The combined organic layers were concentrated under reduced pressure to afford product 3. Yield 89%; slight yellow oil; 1H-NMR (500 MHz, DMSO-d6) δH8.83 (s, 1H, H).

- Synthesis of ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate 4:

3 640 mg (2 mmol) in 1,4-dioxane (5 mL). The mixture was heated under reflux for 1 min and cooled to 0 °C. Anhydrous K2CO3 (approximately 400 mg) was slowly added to neutrality. The mixture was concentrated under reduced pressure. The residue was extracted with boiling hexane (3 × 15 mL) for a short time and then the hexane solution was quickly separated by decantation. Concentration and cooling of the hexane extracts gave crystals of the product. Yield 91%; white solid; mp 112–114 °C; 1H-NMR (500 MHz, DMSO-d6) δH10.26 (s, 1H, CHO), 8.81 (s, 1H, HPy-2), 8.78 (d, 3JH,H= 4.7 Hz, 1H, HPy-6), 8.09 (d, 3J.

Preparation Method for 1-Substituted-1H-1,2,3-Triazole-4-Carboxylic Acid

1-Substituted-4,5-dibromo-1H-1,2,3-triazole is added to tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) with a mass-to-volume ratio of 1:2-50 and cooling it to −78° C.-0° C. Adding a Grignard reagent isopropylmagnesium chloride and stirring for 0.5-2 h; then adding low alcohol of C1-C4 to obtain 1-substituted-4-bromo-1H-1,2,3-triazole III; adding a Grignard reagent isopropylmagnesium chloride-lithium chloride composite directly into the product without separation; heating up to 10° C.-50° C. and stirring for 0.5-2 h; cooling it to −30° C.-0° C; inletting carbon dioxide for 5-30 min and heating up to 20° C.-25° C. Adjusting pH value to 1-5 with hydrochloric acid and then extracting it once or twice through the organic solvent with a weight-to-volume ratio of 1-20 times; drying it with anhydrous magnesium sulfate or anhydrous sodium sulfate and concentrating it up to dryness under reduced pressure at 40° C.-50° C., thus a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid I and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid IV is obtained.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

- Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

- Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

- Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Structurally Similar Compounds

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid

- Structure : Differs in the substituent at position 5 (trifluoromethyl vs. pyridin-3-yl).

- Activity : Exhibits potent growth inhibition (GP = 68.09%) against NCI-H522 lung cancer cells due to the strong electron-withdrawing effect of the trifluoromethyl group, enhancing binding to hydrophobic pockets in target proteins.

- 1-(3-Chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid

- Structure : Features a 3-chloro-4-methylphenyl group at position 1 and pyridin-2-yl at position 4.

- The pyridin-2-yl substituent alters nitrogen orientation, affecting hydrogen-bonding interactions.

- Ethyl 1-Phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

- Structure : Lacks the 4-chlorophenyl group and carboxylic acid; instead, it has a phenyl group and ethyl ester.

- Activity : Shows moderate growth inhibition (GP = 70.94%) against NCI-H522 cells, suggesting that the carboxylic acid in the target compound may enhance target binding but reduce cell permeability due to ionization.

Chemical Reactions Analysis

1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and pyridinyl groups may enhance the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a. 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid

- Structure : Differs in the substituent at position 5 (trifluoromethyl vs. pyridin-3-yl).

- Activity : Exhibits potent growth inhibition (GP = 68.09%) against NCI-H522 lung cancer cells due to the strong electron-withdrawing effect of the trifluoromethyl group, enhancing binding to hydrophobic pockets in target proteins .

b. 1-(3-Chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid

- Structure : Features a 3-chloro-4-methylphenyl group at position 1 and pyridin-2-yl at position 4.

- The pyridin-2-yl substituent alters nitrogen orientation, affecting hydrogen-bonding interactions .

c. Ethyl 1-Phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

- Structure : Lacks the 4-chlorophenyl group and carboxylic acid; instead, it has a phenyl group and ethyl ester.

- Activity : Shows moderate growth inhibition (GP = 70.94%) against NCI-H522 cells, suggesting that the carboxylic acid in the target compound may enhance target binding but reduce cell permeability due to ionization .

Pharmacological Profile vs. Amide Derivatives

- Carboxylic Acid Limitations: The target compound’s carboxylic acid group contributes to high acidity (predicted pKa ~2.97), which may limit cell permeability and lead to non-specific binding .

- Amide Derivatives : Analogues like 1-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide (CAS 1326855-51-9) replace the acid with an amide, improving lipophilicity and bioavailability. Such derivatives often exhibit enhanced antitumor activity due to better membrane penetration .

Tautomerism and Stability

- Comparison with 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid : The ethoxyphenyl derivative undergoes ring-chain tautomerism, forming a cyclic hemiacetal (20% in solution). In contrast, the target compound’s 4-chlorophenyl and pyridinyl substituents likely stabilize the triazole form, minimizing tautomerism and enhancing chemical stability .

Biological Activity

1-(4-Chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1030089-58-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antiviral, anticancer, and antimicrobial properties, supported by data tables and research findings.

- Molecular Formula: C14H9ClN4O2

- Molar Mass: 300.70 g/mol

- Density: 1.49 g/cm³ (predicted)

- Boiling Point: 533.9 °C (predicted)

- pKa: 2.66 (predicted)

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazole derivatives, including the compound .

Case Study: Antiviral Effects Against SARS-CoV-2

A study investigated various triazole derivatives for their ability to inhibit the main protease of SARS-CoV-2. The results indicated that derivatives with a chlorophenyl group exhibited promising activity:

| Compound | IC50 (μM) | Activity |

|---|---|---|

| 6h | 3.16 | Potent |

| 6q | 5.08 | Moderate |

| 6m | 7.55 | Moderate |

These compounds showed significant inhibition of viral replication at concentrations as low as 10 μM, with compound 6h being the most effective .

Anticancer Activity

The triazole framework has been recognized for its anticancer properties due to its ability to interact with various biological targets.

Case Study: Anticancer Screening

In a study assessing the anticancer activity of various triazole derivatives, it was found that:

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | <10 | Apoptosis induction |

| B | HeLa | <15 | Cell cycle arrest |

The compounds exhibited low toxicity in normal cell lines while effectively inhibiting cancer cell proliferation .

Antimicrobial Activity

Triazoles have also demonstrated significant antimicrobial properties.

Case Study: Antimicrobial Efficacy

A recent evaluation of the antimicrobial activity of triazole derivatives revealed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 16 μg/mL |

| Candida albicans | 8 μg/mL |

These findings indicate that the compound possesses notable antibacterial and antifungal activities .

Structure-Activity Relationship (SAR)

The biological efficacy of triazole derivatives is often influenced by their structural features. The presence of halogen substituents, such as chlorine in this compound, enhances interaction with biological targets due to increased lipophilicity and hydrogen-bonding potential.

Q & A

Q. What are the recommended synthetic routes for 1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid?

The synthesis of this triazole derivative typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. For example, analogous compounds like 5-(4-chlorophenyl)pyrazole-3-carboxylic acid () were synthesized via multi-step processes starting from aryl halides and nitriles, followed by cyclization. Key steps include:

- Pre-functionalization : Introduce the 4-chlorophenyl and pyridinyl groups via Suzuki-Miyaura coupling or nucleophilic substitution.

- Cyclization : Use Cu(I) catalysts (e.g., CuI) to promote triazole formation from azides and alkynes.

- Carboxylic acid introduction : Oxidize a methyl or ester group at the 4-position using KMnO₄ or hydrolyze with NaOH/HCl. Purity validation via HPLC (≥95%) and structural confirmation via X-ray crystallography (as in ) are critical.

Q. How should researchers characterize the structural and electronic properties of this compound?

Combine spectroscopic and computational methods:

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., mean C–C bond length = 0.009 Å in ).

- NMR/FTIR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- DFT calculations : Optimize geometry using Gaussian or ORCA software to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Cross-reference experimental and theoretical data to identify discrepancies, such as unexpected tautomerism (common in triazoles).

Q. What analytical techniques are suitable for assessing purity and stability?

- HPLC-MS : Quantify impurities (e.g., unreacted intermediates) and confirm molecular weight.

- Thermogravimetric analysis (TGA) : Evaluate thermal stability under nitrogen/air atmospheres.

- pH-dependent solubility studies : Test stability in aqueous buffers (pH 1–12) to identify degradation products. Storage conditions should align with carboxylic acid stability (e.g., -20°C under argon, as in ).

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Adopt the ICReDD framework (), which integrates quantum chemical calculations and experimental feedback:

- Reaction path search : Use GRRM or AFIR algorithms to identify low-energy pathways for triazole formation.

- Solvent screening : Predict solvent effects (e.g., DMF vs. THF) on reaction rates via COSMO-RS.

- Catalyst optimization : Compare Cu(I) vs. Ru(II) catalysts using activation barrier calculations. Experimental validation should follow, with iterative adjustments to parameters like temperature and stoichiometry.

Q. What strategies can resolve contradictions in reported bioactivity data for triazole derivatives?

Contradictions may arise from assay variability or structural analogs. Mitigate via:

- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.

- SAR studies : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl in ) on activity.

- Meta-analysis : Aggregate data from multiple studies (e.g., ’s analogs) to identify trends. Purity verification (e.g., ’s HPLC) is essential to exclude confounding impurities.

Q. How can researchers design experiments to probe the mechanism of action for this compound?

- Isothermal titration calorimetry (ITC) : Measure binding affinity to target proteins (e.g., kinases).

- Cryo-EM/X-ray co-crystallization : Resolve ligand-protein interactions at atomic resolution.

- Kinetic studies : Use stopped-flow spectroscopy to track reaction intermediates in enzymatic assays. Computational docking (AutoDock Vina) can prioritize target candidates for experimental validation.

Q. What methodologies enable efficient scale-up from lab-scale to pilot-scale synthesis?

Apply chemical engineering principles ():

- Process intensification : Use microreactors for improved heat/mass transfer during exothermic cycloaddition.

- DoE (Design of Experiments) : Optimize parameters (catalyst loading, temperature) via response surface methodology.

- Membrane separation : Purify intermediates using nanofiltration (, RDF2050104).

Q. How can researchers address solubility challenges in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.